molecular formula C7H9BrN2 B13502755 2-(3-Bromopropyl)pyrazine

2-(3-Bromopropyl)pyrazine

Cat. No.: B13502755
M. Wt: 201.06 g/mol
InChI Key: HNLVRMVRRZGJCC-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by a pyrazine ring substituted with a bromopropyl group at the second position. Pyrazines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)pyrazine typically involves the reaction of pyrazine with 3-bromopropyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromopropyl)pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazines with various functional groups.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of 2-(3-Propyl)pyrazine.

Scientific Research Applications

2-(3-Bromopropyl)pyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as a potential kinase inhibitor, it may bind to the active site of kinases, preventing phosphorylation of substrates and thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

    2-(3-Chloropropyl)pyrazine: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Iodopropyl)pyrazine: Similar structure but with an iodine atom instead of bromine.

    2-(3-Fluoropropyl)pyrazine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 2-(3-Bromopropyl)pyrazine is unique due to the specific reactivity of the bromine atom, which makes it more suitable for certain nucleophilic substitution reactions compared to its chloro, iodo, or fluoro analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-(3-bromopropyl)pyrazine

InChI

InChI=1S/C7H9BrN2/c8-3-1-2-7-6-9-4-5-10-7/h4-6H,1-3H2

InChI Key

HNLVRMVRRZGJCC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CCCBr

Origin of Product

United States

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